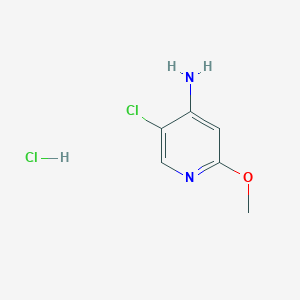

5-Chloro-2-methoxypyridin-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-methoxypyridin-4-amine;hydrochloride is a chemical compound with the molecular formula C6H7ClN2O. It is also known as 2-Amino-5-chloro-4-methoxypyridine .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxypyridin-4-amine;hydrochloride can be represented by the InChI code: 1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-methoxypyridin-4-amine;hydrochloride is 158.59 .Wissenschaftliche Forschungsanwendungen

Antimalarial Research

One of the initial studies on derivatives of similar compounds showed attempts to develop potential antimalarial agents. Despite the lack of significant activity in preliminary screens against Plasmodium vinckei vinckei in mice, the research paved the way for understanding the structural activity relationships necessary for antimalarial activity, highlighting the chemical's role in antimalarial drug development efforts (Barlin & Tan, 1984).

Gastric-Acid Inhibiting Compounds

Another application involves the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key intermediate for the preparation of gastric-acid inhibiting compounds. The detailed synthetic route demonstrates the compound's importance in developing treatments for conditions requiring the regulation of gastric acid secretion, thus contributing to pharmaceutical research in gastrointestinal disorders (Mittelbach et al., 1988).

Electrochemical Functionalization

The compound's derivatives have also found use in the functionalization of glassy carbon electrode surfaces, showcasing its applicability in the creation of modified electrodes for electrochemical sensing and catalysis. The use of protic ionic liquid for the electrochemical reduction of diazonium cations derived from similar compounds offers a novel approach to electrode modification, expanding the utility of such chemicals in electrochemical applications (Shul et al., 2013).

Molecular Docking and Drug Design

Research on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound with structural similarity, highlighted its potential as an antihypertensive agent, acting as an I1 imidazoline receptor agonist. This study utilized molecular docking, FT-IR, FT-Raman, NMR, and DFT calculations to investigate the molecular structure, providing insights into its biological activity and potential for drug design (Aayisha et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .

Mode of Action

It’s hypothesized that compounds with similar structures may interact with their targets, leading to changes in their function . For instance, some compounds have been found to inhibit the activity of AcpS-PPTase, thereby halting bacterial proliferation .

Biochemical Pathways

Related compounds have been found to affect the suzuki–miyaura coupling process, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been found to halt bacterial proliferation by inhibiting the activity of certain enzymes .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxypyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O.ClH/c1-10-6-2-5(8)4(7)3-9-6;/h2-3H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCCIAZCQXOQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)

![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)